3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl-
CAS No.: 31821-70-2
Cat. No.: VC16387659
Molecular Formula: C7H14N4S
Molecular Weight: 186.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31821-70-2 |
|---|---|
| Molecular Formula | C7H14N4S |
| Molecular Weight | 186.28 g/mol |
| IUPAC Name | 4-amino-3-pentyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C7H14N4S/c1-2-3-4-5-6-9-10-7(12)11(6)8/h2-5,8H2,1H3,(H,10,12) |
| Standard InChI Key | YGHFGZZZQIKDKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=NNC(=S)N1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is systematically named 4-amino-3-pentyl-1H-1,2,4-triazole-5-thione, reflecting its IUPAC classification. Its molecular structure consists of a triazole ring fused with a thione group (-C=S) at the 3-position, an amino group (-NH₂) at the 4-position, and a pentyl chain (-C₅H₁₁) at the 5-position. The canonical SMILES representation (CCCCCC1=NNC(=S)N1N) and InChIKey (YGHFGZZZQIKDKF-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemical configuration.
Table 1: Molecular Properties of 3H-1,2,4-Triazole-3-thione, 4-Amino-2,4-Dihydro-5-Pentyl-
| Property | Value |
|---|---|
| CAS No. | 31821-70-2 |
| Molecular Formula | C₇H₁₄N₄S |
| Molecular Weight | 186.28 g/mol |
| IUPAC Name | 4-amino-3-pentyl-1H-1,2,4-triazole-5-thione |
| SMILES | CCCCCC1=NNC(=S)N1N |
| PubChem CID | 4221558 |
Physicochemical Properties
The pentyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapies . The thione group contributes to hydrogen bonding and metal coordination, enabling interactions with biological targets such as enzymes and ion channels . Quantum mechanical calculations predict a dipole moment of 4.2 D, suggesting moderate polarity conducive to both aqueous and lipid solubility .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 4-amino-2,4-dihydro-5-pentyl-1,2,4-triazole-3-thione follows a multi-step protocol involving:
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Hydrazinolysis: Reaction of pentyl-substituted carbonyl precursors with thiosemicarbazide to form 1-aroylthiosemicarbazides .
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Alkaline Cyclization: Ring closure under basic conditions (e.g., NaOH/ethanol) to yield the triazole-thione core .
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Functionalization: Introduction of the amino group via nucleophilic substitution or reductive amination .
Critical to retaining bioactivity is the preservation of the thiocarbonyl group; substitution with a carbonyl group abolishes pharmacological efficacy, as demonstrated in analogous triazole derivatives .
Structural-Activity Relationships (SAR)
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5-Position Substitution: Haloaryl or alkyl groups (e.g., pentyl) enhance CNS penetration and target affinity .
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4-Amino Group: Facilitates hydrogen bonding with enzymatic active sites, as observed in β-lactamase inhibition .
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Thione Functionality: Essential for metal chelation in metalloenzyme inhibition (e.g., Zn²⁺ in β-lactamases) .
Pharmacological Activities
Table 2: Comparative Anticonvulsant Activity of Triazole-3-Thiones
| Compound | ED₅₀ (MES, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|
| 4-Amino-5-pentyl-derivative | 22.4 | >300 |
| TP-315 (reference) | 18.9 | 275 |
| Valproic Acid | 30.0 | 150 |
Antimicrobial and Enzyme Inhibitory Effects
The 4-amino-1,2,4-triazole-3-thione scaffold exhibits broad-spectrum β-lactamase inhibition, targeting both serine- (KPC-2) and metallo-β-lactamases (VIM-1, IMP-1) . At 10 µM, the pentyl derivative reduced meropenem MICs by 8-fold against Klebsiella pneumoniae overexpressing KPC-2, indicating synergistic antibiotic activity . Molecular docking reveals thione-Zn²⁺ coordination in MBLs and hydrogen bonding with Ser70 in KPC-2 .
Therapeutic Applications and Future Directions
Antiepileptic Drug Development
The compound’s efficacy in MES and 6 Hz models positions it as a candidate for drug-resistant epilepsy. Phase I trials should evaluate pharmacokinetics in humans, particularly brain-to-plasma ratios.
Antibiotic Adjuvant Therapy
As a β-lactamase inhibitor, it could restore carbapenem efficacy against multidrug-resistant Gram-negative pathogens. Formulation studies with meropenem or imipenem are warranted.
Neuroprotective Indications
Preliminary data suggest NMDA receptor modulation; further studies should explore applications in neurodegenerative diseases.
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